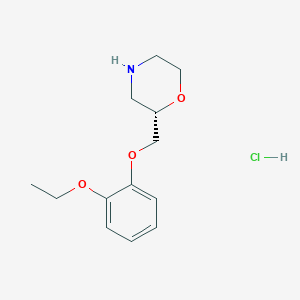

(S)-Viloxazine Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481331 | |

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-61-7 | |

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Journey of (S)-Viloxazine Hydrochloride: From a Racemic Antidepressant to a Targeted ADHD Treatment

An In-depth Technical Guide on the Discovery and Synthesis of (S)-Viloxazine Hydrochloride (Qelbree®)

For decades, viloxazine (B1201356) existed as a racemic mixture, finding modest use as an antidepressant in Europe. Its journey to becoming a targeted, single-enantiomer treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in the United States is a compelling story of drug repurposing and stereochemical refinement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis timeline of this compound, the pharmacologically more active enantiomer.

Discovery and Development Timeline

The development of this compound spans nearly half a century, from the initial synthesis of the racemic compound to the FDA approval of its extended-release, single-enantiomer formulation for ADHD.

| Year(s) | Milestone | Key Details |

| 1971-1972 | Discovery of Viloxazine | Scientists at Imperial Chemical Industries (ICI) first describe viloxazine.[1] |

| 1974 | Marketed as an Antidepressant | The immediate-release racemic mixture of viloxazine is marketed in Europe for the treatment of depression.[2] |

| 2002 | Withdrawal from European Markets | Racemic viloxazine is withdrawn for commercial reasons.[1] |

| 2008 | Investigational New Drug (IND) Application | Supernus Pharmaceuticals submits an IND for SPN-809, a viloxazine-based product candidate.[3] |

| 2010 | IND Submission for SPN-812 | Supernus Pharmaceuticals submits an IND for SPN-812, an extended-release formulation of (S)-viloxazine, for the treatment of ADHD.[3] |

| March 2011 | Positive Phase IIa Results in Adults | A Phase IIa trial of SPN-812 in adults with ADHD meets its primary safety and tolerability endpoints and shows significant symptom reduction. |

| October 2016 | Positive Phase IIb Results in Children | A dose-ranging Phase IIb trial of SPN-812 in children with ADHD demonstrates statistically significant improvement in ADHD symptoms.[4] |

| December 2018 | Positive Phase III Results in Children | Supernus announces positive topline results from two pivotal Phase III studies (P301 and P303) of SPN-812 in children with ADHD.[5] |

| November 2019 | New Drug Application (NDA) Submission | Supernus Pharmaceuticals submits an NDA to the U.S. Food and Drug Administration (FDA) for SPN-812 for the treatment of ADHD in pediatric patients. |

| November 2020 | Complete Response Letter (CRL) | The FDA issues a CRL for the SPN-812 NDA, citing issues related to the company's in-house analytical testing laboratory. |

| February 2021 | NDA Resubmission | Supernus resubmits the NDA for SPN-812 to the FDA. |

| April 2, 2021 | FDA Approval for Pediatric Use | The FDA approves Qelbree® (viloxazine extended-release capsules) for the treatment of ADHD in pediatric patients aged 6 to 17 years.[6] |

| April 29, 2022 | FDA Approval for Adult Use | The FDA approves Qelbree® for the treatment of ADHD in adult patients.[7] |

The Significance of Chirality: (S)-Viloxazine vs. (R)-Viloxazine

Viloxazine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-viloxazine and (R)-viloxazine. Early research and subsequent development have established that the pharmacological activity of viloxazine resides predominantly in the (S)-enantiomer.

Pharmacological Potency: The (S)-stereoisomer of viloxazine is reported to be significantly more potent as a norepinephrine (B1679862) reuptake inhibitor than the (R)-stereoisomer.[1] Some studies suggest the (S)-isomer is five to ten times more pharmacologically active.[1][8] This stereoselectivity is a key driver for the development of the single-enantiomer product, as it allows for a more targeted therapeutic effect and potentially reduces the metabolic load and off-target effects associated with the less active enantiomer.

Synthesis of Viloxazine Hydrochloride (Racemic)

The synthesis of racemic viloxazine hydrochloride has been described in various patents. A common synthetic route involves the following key steps:

Step 1: Epoxide Formation 2-Ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Step 2: Morpholine (B109124) Ring Formation The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base. This leads to the opening of the epoxide ring and subsequent cyclization to form the morpholine ring structure of viloxazine free base.

Step 3: Salt Formation The viloxazine free base is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Experimental Protocol for Racemic Viloxazine Hydrochloride Synthesis (General)

-

Materials: 2-ethoxyphenol, epichlorohydrin, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, water, diethyl ether, isopropanol, ethyl acetate (B1210297), concentrated hydrochloric acid.

-

Procedure:

-

A mixture of 1,2-epoxy-3-(o-ethoxyphenoxy)-propane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at an elevated temperature (e.g., 60°C) for several hours.[9]

-

The reaction mixture is then evaporated to dryness.[9]

-

The residue is dissolved in water and extracted multiple times with diethyl ether.[9]

-

The combined ether extracts are dried and evaporated to yield the crude viloxazine free base.[9]

-

The crude product is dissolved in isopropanol, and concentrated aqueous hydrochloric acid and ethyl acetate are added to precipitate the hydrochloride salt.[9]

-

The resulting solid, 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride, is collected by filtration.[9]

-

Note: This is a generalized protocol based on available literature. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized.

Enantioselective Synthesis or Chiral Resolution of (S)-Viloxazine

-

Enantioselective Synthesis: This approach involves using chiral catalysts or starting materials to direct the synthesis towards the desired enantiomer. For morpholine derivatives, methods like the Sharpless asymmetric epoxidation can be used to establish the required stereocenters early in the synthesis.[10]

-

Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the two enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[11] The desired enantiomer is then recovered by removing the chiral resolving agent. Another approach is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.

A patented method for the synthesis of optical isomers of viloxazine analogs involves the resolution of the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine isomers.[12]

Pharmacological Profile and Mechanism of Action

This compound's therapeutic effect in ADHD is primarily attributed to its activity as a selective norepinephrine reuptake inhibitor (NRI).[13] However, recent studies have revealed a more complex pharmacological profile, classifying it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[14]

Quantitative Pharmacological Data

| Parameter | Viloxazine (Racemic/Unspecified) | Notes |

| Norepinephrine Transporter (NET) Inhibition (Ki) | 0.13 µM | [15] |

| 5-HT2B Receptor Antagonism (Ki) | 6.4 µM | [2] |

| 5-HT2C Receptor Agonism (Ki) | 3.9 µM | [2] |

| 5-HT2B Receptor Antagonism (IC50) | 27.0 µM | [16] |

| 5-HT2C Receptor Agonism (EC50) | 32.0 µM | [16] |

Pharmacokinetic Properties of this compound (Qelbree®)

| Parameter | Value |

| Bioavailability | ~88% (relative to immediate-release) |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours |

| Protein Binding | 76-82% |

| Metabolism | Primarily via CYP2D6, UGT1A9, and UGT2B15 |

| Major Metabolite | 5-hydroxyviloxazine glucuronide |

| Elimination Half-life | ~7 hours |

| Excretion | ~90% in urine within 24 hours |

Data is for the extended-release formulation.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The dual action of (S)-Viloxazine on both the norepinephrine and serotonin systems is believed to contribute to its efficacy in treating ADHD. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed dual mechanism of action of (S)-Viloxazine.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of racemic viloxazine hydrochloride.

Caption: General workflow for the synthesis of racemic viloxazine HCl.

References

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Viloxazine - Wikipedia [en.wikipedia.org]

- 3. sec.gov [sec.gov]

- 4. Supernus Announces Positive Results from Phase IIb Clinical Trial For SPN-812 in Children with ADHD - Supernus Pharmaceuticals [ir.supernus.com]

- 5. Supernus Announces Positive Results from Two Phase III Studies For SPN-812 in Children with ADHD - Supernus Pharmaceuticals [ir.supernus.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. supn-20231231 [sec.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]

- 10. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. dovepress.com [dovepress.com]

- 15. droracle.ai [droracle.ai]

- 16. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of (S)-Viloxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Viloxazine Hydrochloride, a morpholine (B109124) derivative, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are mediated through a multifaceted mechanism of action within the central nervous system (CNS). Historically classified as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), recent investigations have unveiled a more complex pharmacological profile, identifying it as a serotonin-norepinephrine modulating agent (SNMA). This guide provides a detailed technical overview of the core mechanisms of action of (S)-viloxazine, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Core Pharmacological Actions

(S)-Viloxazine exerts its effects on the CNS primarily through two synergistic mechanisms: inhibition of the norepinephrine transporter (NET) and modulation of specific serotonin (B10506) receptors. Notably, the (S)-enantiomer of viloxazine (B1201356) is significantly more potent than the (R)-enantiomer in its pharmacological activity[1].

Norepinephrine Reuptake Inhibition

(S)-Viloxazine is a potent inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex. This enhanced noradrenergic neurotransmission is a key contributor to its efficacy in treating ADHD, a disorder characterized by dysregulation of catecholaminergic pathways.

Serotonergic Modulation

Beyond its effects on norepinephrine, (S)-viloxazine exhibits significant activity at serotonin 5-HT₂ receptors:

-

5-HT₂B Receptor Antagonism: (S)-Viloxazine acts as an antagonist at the 5-HT₂B receptor.

-

5-HT₂C Receptor Agonism: Conversely, it functions as an agonist at the 5-HT₂C receptor.

This dual serotonergic activity is believed to contribute to the modulation of downstream dopamine (B1211576) and serotonin release in the prefrontal cortex, further influencing the core symptoms of ADHD.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of viloxazine at its primary molecular targets.

Table 1: Binding Affinities (Kᵢ) of Viloxazine

| Target | Kᵢ (µM) |

| Norepinephrine Transporter (NET) | 0.13 - 0.63 |

| 5-HT₂B Receptor | 3.9 - 6.4 |

| 5-HT₂C Receptor | 0.66 |

Data compiled from multiple sources[2][3][4].

Table 2: Functional Activity (IC₅₀/EC₅₀) of Viloxazine

| Target | Activity | Value (µM) |

| Norepinephrine Transporter (NET) | Inhibition (IC₅₀) | 0.26 |

| 5-HT₂B Receptor | Antagonism (IC₅₀) | 27.0 |

| 5-HT₂C Receptor | Agonism (EC₅₀) | 1.6 - 32.0 |

Data compiled from multiple sources[3][5][6].

Signaling Pathways and Neurochemical Effects

The interaction of (S)-viloxazine with its molecular targets initiates a cascade of signaling events that ultimately modulate neurotransmitter levels in key brain regions.

Noradrenergic Signaling Pathway

Caption: Noradrenergic signaling pathway modulated by (S)-viloxazine.

Serotonergic and Dopaminergic Modulation

References

- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Enantioselective Synthesis of (S)-Viloxazine: A Technical Guide

Introduction

(S)-Viloxazine, the more pharmacologically active enantiomer of viloxazine (B1201356), is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) recently approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its stereospecific activity necessitates the development of efficient enantioselective synthetic methods. This technical guide provides an in-depth overview of the core strategies for the synthesis of (S)-Viloxazine, focusing on chiral resolution of racemic intermediates and asymmetric synthesis via kinetic resolution. Detailed experimental protocols, quantitative data, and process diagrams are presented to aid researchers, scientists, and drug development professionals in this field.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Viloxazine primarily revolves around two key strategies:

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture of a key intermediate, typically a protected form of viloxazine, by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: This modern approach aims to create the desired stereocenter selectively. A prominent method is the hydrolytic kinetic resolution (HKR) of a racemic epoxide intermediate using a chiral catalyst. Another potential route involves the use of chiral starting materials.

This guide will delve into the practical execution of these strategies, providing detailed methodologies and comparative data.

Chiral Resolution of a Racemic Viloxazine Precursor

A viable method for obtaining (S)-Viloxazine is through the resolution of a racemic mixture of a protected intermediate, such as N-benzyl viloxazine. This method relies on the differential solubility of diastereomeric salts formed with a chiral acid.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-N-Benzyl Viloxazine

This protocol describes a representative procedure for the chiral resolution of racemic N-benzyl viloxazine using L-tartaric acid as the resolving agent.

Step 1: Formation of Diastereomeric Salts

-

Dissolve one equivalent of racemic N-benzyl viloxazine in a suitable solvent, such as methanol (B129727) or ethanol.

-

To this solution, add 0.5 equivalents of L-tartaric acid dissolved in the same solvent.

-

Heat the mixture to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, the (S)-N-benzyl viloxazine-L-tartrate salt.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

Step 2: Liberation of the Enriched Amine

-

Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the enriched (S)-N-benzyl viloxazine.

Step 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved N-benzyl viloxazine can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 4: Deprotection to (S)-Viloxazine

The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the final product, (S)-Viloxazine.

Quantitative Data

The efficiency of chiral resolution can vary significantly based on the specific conditions. Below is a table summarizing typical data for this process.

| Parameter | Value |

| Resolving Agent | L-Tartaric Acid |

| Solvent | Methanol |

| Yield of Diastereomeric Salt | 40-45% (based on the racemate) |

| Enantiomeric Excess of (S)-N-benzyl viloxazine | >98% after one crystallization |

| Overall Yield of (S)-Viloxazine | 35-40% |

Logical Workflow for Chiral Resolution

(S)-Viloxazine: A Comprehensive Pharmacological Profile and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine, the therapeutically active enantiomer of viloxazine (B1201356), is a novel, non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Historically, viloxazine was known as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[2][3] However, recent investigations have unveiled a more complex and multifaceted pharmacological profile, characterizing it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[3][4] This technical guide provides an in-depth exploration of the pharmacological properties, receptor binding affinities, and underlying mechanisms of action of (S)-Viloxazine, presenting key data and experimental methodologies for the scientific community. The (S)-stereoisomer of viloxazine demonstrates approximately 10 times greater potency in inhibiting norepinephrine reuptake compared to the (R)-stereoisomer.[1][4]

Receptor Binding Affinity and Functional Activity

The pharmacological activity of (S)-Viloxazine is defined by its interaction with key monoamine transporters and serotonin receptors. The following tables summarize the quantitative data on the binding affinities (Ki/KD) and functional activities (IC50/EC50) of viloxazine. It is important to note that much of the publicly available data pertains to racemic viloxazine.

Table 1: Monoamine Transporter Binding and Functional Data for Viloxazine

| Transporter | Parameter | Value (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | KD | 155 - 630 | Human | [5] |

| Ki | 630 | Human | [6][7] | |

| IC50 | 200 | Human | [7] | |

| Serotonin Transporter (SERT) | KD | 17,300 | Human | [5] |

| Ki | > 10,000 | Human | [3] | |

| Dopamine (B1211576) Transporter (DAT) | KD | > 100,000 | Human | [5] |

Table 2: Serotonin Receptor Binding and Functional Data for Viloxazine

| Receptor | Parameter | Value (nM) | Species | Reference |

| 5-HT2B | Ki | 3,900 | Human | [5] |

| IC50 (Antagonist) | 27,000 | Human | [3][8] | |

| KB (Antagonist) | 4,200 | Human | [3][8] | |

| 5-HT2C | Ki | 6,400 | Human | [5] |

| EC50 (Agonist) | 32,000 | Human | [3] | |

| Emax (Agonist) | 78.6% | Human | [3] | |

| 5-HT7 | - | Weak Antagonism | Human | [5] |

Mechanism of Action and Signaling Pathways

(S)-Viloxazine's therapeutic effects in ADHD are attributed to its dual action on the norepinephrine and serotonin systems.

Norepinephrine Reuptake Inhibition

The primary and most potent pharmacological action of (S)-Viloxazine is the inhibition of the norepinephrine transporter (NET).[9][10] By blocking NET, (S)-Viloxazine increases the extracellular concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region critically involved in executive function and attention.[3][11]

Serotonin Receptor Modulation

In addition to its effects on norepinephrine, viloxazine also modulates specific serotonin receptors, contributing to its unique pharmacological profile.[12][13]

-

5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at the 5-HT2B receptor.[3][8] 5-HT2B receptors are implicated in the regulation of dopamine release. Antagonism of these receptors may contribute to the therapeutic effects of viloxazine by modulating dopaminergic pathways.[3]

-

5-HT2C Receptor Agonism: Viloxazine exhibits agonist activity at the 5-HT2C receptor.[3][9] Activation of 5-HT2C receptors is known to influence both dopamine and norepinephrine release, further contributing to the modulation of these key neurotransmitters in the prefrontal cortex.[3]

The interplay between NET inhibition and serotonin receptor modulation is believed to result in a synergistic effect, enhancing cognitive function and reducing hyperactivity and impulsivity in individuals with ADHD.

Caption: Signaling pathways modulated by (S)-Viloxazine.

Experimental Protocols

The characterization of (S)-Viloxazine's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of (S)-Viloxazine for the norepinephrine transporter (NET), and serotonin receptors (5-HT2B, 5-HT2C).

Materials:

-

Membrane preparations from cells stably expressing the human recombinant transporter or receptor of interest.

-

Radioligand specific for the target (e.g., [3H]Nisoxetine for NET, [3H]LSD for 5-HT2B, [3H]Mesulergine for 5-HT2C).

-

(S)-Viloxazine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of (S)-Viloxazine in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its KD, and either vehicle, a known competing ligand (for non-specific binding determination), or varying concentrations of (S)-Viloxazine.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (S)-Viloxazine by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at a specific receptor.

Objective: To determine the antagonist activity (IC50) of (S)-Viloxazine at the 5-HT2B receptor.

Materials:

-

CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.

-

5-HT (serotonin) as the agonist.

-

This compound.

-

IP-One HTRF assay kit.

-

Cell culture medium and reagents.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Culture the 5-HT2B expressing cells to an appropriate density.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of (S)-Viloxazine or vehicle for a specified time.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80) in the presence of (S)-Viloxazine.

-

IP-One Detection: Following stimulation, lyse the cells and add the HTRF reagents (an IP1-d2 analog and an anti-IP1-cryptate antibody) according to the kit manufacturer's protocol.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence at two different wavelengths. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Plot the HTRF ratio against the concentration of (S)-Viloxazine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To determine the agonist activity (EC50) of (S)-Viloxazine at the 5-HT2C receptor.

Materials:

-

HEK293 cells stably expressing the human recombinant 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence microplate reader with an integrated fluidic dispenser.

Procedure:

-

Cell Plating: Plate the 5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Reading: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add varying concentrations of (S)-Viloxazine to the wells using the integrated fluidic dispenser.

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. An increase in intracellular calcium upon ligand binding will result in an increased fluorescence signal.

-

Data Analysis: Determine the peak fluorescence response for each concentration of (S)-Viloxazine. Plot the peak response against the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

(S)-Viloxazine possesses a distinct pharmacological profile as a serotonin norepinephrine modulating agent. Its primary mechanism of action, potent inhibition of the norepinephrine transporter, is complemented by its modulatory effects on 5-HT2B and 5-HT2C receptors. This dual mechanism provides a plausible explanation for its therapeutic efficacy in treating the complex symptoms of ADHD. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of (S)-Viloxazine and other novel compounds targeting the monoaminergic systems. Further research focusing specifically on the enantiomer-specific binding and functional activities across a broader range of CNS targets will continue to refine our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Viloxazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. innoprot.com [innoprot.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

(S)-Viloxazine: A Technical Whitepaper on Early Preclinical and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a bicyclic morpholine (B109124) derivative, has a long history as a norepinephrine (B1679862) reuptake inhibitor (NRI). Initially developed as an antidepressant, it has been repurposed and approved in an extended-release formulation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Early research into its stereoisomers identified (S)-Viloxazine as the more pharmacologically active enantiomer, exhibiting significantly greater potency for the norepinephrine transporter (NET) than its (R)-counterpart.[1] This whitepaper provides an in-depth technical guide to the early preclinical studies and in vitro characterization of (S)-Viloxazine, focusing on its core mechanism of action, pharmacological profile, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: A Dual-Modal Approach

While historically classified as a selective norepinephrine reuptake inhibitor (SNRI), recent studies have revealed a more complex pharmacological profile for viloxazine, characterizing it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[3] The primary mechanism of action for its therapeutic effects in ADHD is believed to be the inhibition of the norepinephrine transporter (NET).[1][2] This inhibition leads to increased levels of norepinephrine and dopamine (B1211576) in the prefrontal cortex.[3][4]

In addition to its potent NET inhibition, viloxazine also interacts with specific serotonin receptors. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[3] This dual-modal activity on both the norepinephrine and serotonin systems distinguishes it from other ADHD medications and contributes to its overall therapeutic profile.[3]

The following diagram illustrates the primary mechanism of action of (S)-Viloxazine at the neuronal synapse.

In Vitro Pharmacological Profile

The in vitro characterization of viloxazine has been crucial in defining its potency and selectivity. The (S)-enantiomer has been shown to be approximately 10 times more potent than the (R)-enantiomer at inhibiting norepinephrine reuptake.[1]

Quantitative Data: Transporter and Receptor Interactions

The following tables summarize the quantitative data from various in vitro assays for racemic viloxazine. Given the 10-fold higher potency of the (S)-enantiomer for NET, an estimated Ki for (S)-Viloxazine can be inferred.

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition

| Target | Assay Type | Value (Racemic Viloxazine) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 2300 nM | [3] |

| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | 260 nM | [3][5] |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | >10,000 nM | [3] |

| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | 257,000 nM | [3] |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | >100,000 nM | |

Table 2: Serotonin Receptor Functional Activity

| Target | Assay Type | Value (Racemic Viloxazine) | Reference |

|---|---|---|---|

| 5-HT2B Receptor | Antagonist Activity (IC50) | 27,000 nM | [5] |

| 5-HT2C Receptor | Agonist Activity (EC50) | 32,000 nM | [5] |

| 5-HT7 Receptor | Antagonist Activity | 52% inhibition @ 100 µM |[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize (S)-Viloxazine.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the norepinephrine transporter.

Objective: To determine the binding affinity (Ki) of (S)-Viloxazine for the human norepinephrine transporter (hNET).

Materials:

-

Cells: Human Embryonic Kidney (HEK293) cells stably transfected with the human NET gene (hNET-HEK293).

-

Radioligand: [³H]Nisoxetine, a selective NET inhibitor.

-

Test Compound: (S)-Viloxazine hydrochloride.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Apparatus: 96-well microplates, cell harvester, scintillation counter, glass fiber filters.

Protocol:

-

Cell Membrane Preparation:

-

Culture hNET-HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled NET inhibitor like desipramine (B1205290) (for non-specific binding).

-

Add 50 µL of various concentrations of (S)-Viloxazine.

-

Add 50 µL of [³H]Nisoxetine at a concentration near its Kd.

-

Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Viloxazine to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow for a typical radioligand binding assay.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Viloxazine for norepinephrine uptake.

Materials:

-

Cells: hNET-HEK293 cells.

-

Substrate: [³H]Norepinephrine.

-

Test Compound: this compound.

-

Buffers: Krebs-Ringer-HEPES (KRH) buffer.

-

Apparatus: 24-well or 96-well cell culture plates, scintillation counter.

Protocol:

-

Cell Plating:

-

Seed hNET-HEK293 cells into multi-well plates and grow to a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of (S)-Viloxazine in KRH buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding [³H]Norepinephrine to each well at a final concentration close to its Km for the transporter.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials with scintillation fluid.

-

Measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Define 100% uptake as the radioactivity in cells incubated without any inhibitor and 0% uptake as the radioactivity in the presence of a saturating concentration of a known NET inhibitor (e.g., desipramine).

-

Plot the percentage of uptake inhibition against the log concentration of (S)-Viloxazine.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Conclusion

The early preclinical and in vitro characterization of (S)-Viloxazine has established it as a potent inhibitor of the norepinephrine transporter, with approximately 10-fold greater potency than its (R)-enantiomer. Its pharmacological profile is further defined by its interactions with serotonin 5-HT2B and 5-HT2C receptors, classifying it as a serotonin norepinephrine modulating agent. The experimental protocols detailed in this whitepaper provide a foundation for the continued investigation and understanding of this compound's mechanism of action and its therapeutic potential. These findings underscore the importance of stereochemistry in drug design and provide a clear rationale for the development of (S)-Viloxazine as a targeted therapeutic agent.

References

The Predominant Role of (S)-Viloxazine in the Therapeutic Effects of Viloxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor (NRI) and serotonin-norepinephrine modulating agent (SNMA), is a chiral molecule existing as a racemic mixture of (S)- and (R)-enantiomers.[1] While the approved therapeutic formulations utilize the racemic mixture, extensive research indicates that the pharmacological activity resides predominantly in the (S)-enantiomer. This technical guide provides an in-depth analysis of the role of the (S)-enantiomer in the therapeutic effects of viloxazine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The (S)-stereoisomer of viloxazine is reported to be five to ten times more pharmacologically active than the (R)-isomer.[2][3]

Data Presentation: Pharmacological Profile of Viloxazine

The therapeutic efficacy of viloxazine is primarily attributed to its interaction with key neurotransmitter transporters and receptors. While specific quantitative data for the individual enantiomers is not extensively available in published literature, the data for the racemic mixture provides a strong indication of the underlying pharmacology, which is predominantly driven by the more potent (S)-enantiomer.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of Racemic Viloxazine

| Target | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Ki | 630 | [4] |

| IC50 | 260 | [5] | |

| Serotonin (B10506) Transporter (SERT) | Ki | >10,000 | [5] |

| Dopamine Transporter (DAT) | Ki | >100,000 | [6] |

Table 2: Serotonin Receptor Binding and Functional Activity of Racemic Viloxazine

| Target | Parameter | Value (µM) | Reference |

| 5-HT2B Receptor | Ki (Antagonist) | 6.40 | [4] |

| IC50 (Antagonist) | 27.0 | [7] | |

| 5-HT2C Receptor | Ki (Agonist) | 3.90 | [4] |

| EC50 (Agonist) | 32.0 | [7] |

Experimental Protocols

Chiral Separation of Viloxazine Enantiomers by High-Performance Liquid Chromatography (HPLC)

A validated enantioselective HPLC method is crucial for the separation and quantification of the (S)- and (R)-enantiomers of viloxazine. The following protocol is based on established methods for the chiral separation of viloxazine.[5]

Objective: To achieve baseline separation of (S)-viloxazine and (R)-viloxazine for quantitative analysis.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary gradient pump and UV detector.

-

Chiral Stationary Phase Column: Chiralpak IM, 250x10mm, 5µm.[5]

-

Mobile Phase: Methanol, n-hexane, and Isopropyl Alcohol (IPA) in a ratio of 30:50:20 (v/v/v).[5]

-

Viloxazine enantiomer standards.

-

Solvents for sample preparation (as per mobile phase composition).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, n-hexane, and IPA in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

-

Standard and Sample Preparation: Prepare stock solutions of racemic viloxazine and the individual enantiomers in the mobile phase. Prepare working solutions at appropriate concentrations for analysis.

-

HPLC Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and determine the retention times for the (S)- and (R)-enantiomers. The retention time for (S)-viloxazine is approximately 3.842 minutes under these conditions.[5] Quantify the enantiomers by comparing the peak areas with those of the standards.

Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of viloxazine enantiomers for the norepinephrine transporter.

Objective: To determine the inhibition constant (Ki) of the (S)- and (R)-enantiomers of viloxazine for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]-Nisoxetine or another suitable radiolabeled NET ligand.

-

(S)-viloxazine and (R)-viloxazine test compounds.

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Reaction Mixture Preparation: In a microplate, combine the cell membranes, the radioligand at a concentration below its Kd, and varying concentrations of the test compounds ((S)-viloxazine or (R)-viloxazine).

-

Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of (S)-Viloxazine

The therapeutic effects of (S)-viloxazine are mediated through its primary action as a potent norepinephrine reuptake inhibitor and its modulatory effects on serotonin receptors.

Caption: (S)-Viloxazine's potent inhibition of the norepinephrine transporter (NET).

Caption: Modulatory effects of (S)-Viloxazine at 5-HT2B and 5-HT2C receptors.

Experimental Workflow

The following diagram illustrates the workflow for characterizing the stereoselective activity of viloxazine.

Caption: Workflow for determining the stereoselective pharmacology of viloxazine.

Conclusion

References

- 1. macsenlab.com [macsenlab.com]

- 2. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viloxazine - Wikipedia [en.wikipedia.org]

- 6. dovepress.com [dovepress.com]

- 7. droracle.ai [droracle.ai]

A Technical Guide to the Historical Development of Viloxazine: From Antidepressant to ADHD Therapeutic

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine (B1201356) represents a compelling case study in drug repurposing, tracing a multi-decade journey from a second-generation antidepressant in Europe to a novel, non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in the United States. Initially marketed in the 1970s, its immediate-release formulation was characterized primarily as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). Following its commercial discontinuation, a deeper understanding of its pharmacological profile, including nuanced effects on the serotonergic system, provided the rationale for its redevelopment. An extended-release formulation, now approved as Qelbree®, has been established as an effective ADHD therapeutic. This guide provides a detailed technical overview of this transition, summarizing key clinical data, outlining experimental methodologies, and illustrating the underlying neurobiological pathways.

Early Development as an Antidepressant

Viloxazine was first described in 1972 and subsequently approved for the treatment of major depressive disorder in the United Kingdom in 1974, with marketing in several other European countries following.[1][2] As a second-generation antidepressant, it offered a distinct alternative to the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) of the era.

Original Pharmacological Profile & Mechanism of Action

Early investigations characterized viloxazine as a selective norepinephrine reuptake inhibitor (NRI).[3][4] Its therapeutic effects in depression were attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[5] Unlike many TCAs, it was noted for its relative lack of significant anticholinergic effects and lower cardiotoxicity risk, which constituted a significant improvement in its safety profile.[6][7][8]

Clinical Efficacy in Depression

Clinical trials conducted in the 1970s and 1980s established viloxazine's efficacy as comparable to TCAs like imipramine (B1671792) for mild to severe depression, but with superior tolerability.[1][9][10][11] The typical therapeutic dose ranged from 100-400 mg per day, administered in divided doses of the immediate-release formulation.[2] Despite its established efficacy and safety profile, the immediate-release formulation was withdrawn from the market in 2002 for commercial reasons, not due to safety or efficacy concerns.[2][6][7]

Table 1: Summary of Selected Historical Antidepressant Clinical Trials

| Study Focus | Comparator | Key Findings | Dosage (Viloxazine) | Primary Efficacy Measure |

| Endogenous Depression[1] | Imipramine | Both treatments showed significant improvement on depression and anxiety scales with no difference between groups. | Not Specified | Hamilton Psychiatric Rating Scale for Depression (HAM-D) |

| Moderately Severe Depression[9] | Imipramine | Efficacy was not different between treatments; viloxazine had significantly fewer side effects. | 100 mg, three times daily | Depression Rating Scales |

| Hospitalized Depressed Patients[10] | Imipramine | Both drugs produced statistically significant improvement in depressive symptoms by day 7. | Not Specified | Hamilton Rating Scale (HRS) |

| Elderly Depressed Patients[5] | Placebo | Statistically significant improvements in depression ratings for the viloxazine group after three weeks. | 100 to 200 mg daily | Depression Rating Scales |

Repurposing for ADHD: A New Mechanistic Understanding

The rationale for repurposing viloxazine for ADHD was driven by a more sophisticated understanding of its mechanism of action and the development of an extended-release (ER) formulation to allow for once-daily dosing.

Modern Pharmacodynamic Profile

While still recognized as a potent NRI, contemporary research has revealed that viloxazine's activity is more complex. It is now often classified as a Serotonin (B10506) Norepinephrine Modulating Agent (SNMA).[3][12] This is based on preclinical and in vitro data demonstrating:

-

Moderate NET Inhibition : Viloxazine binds to the human norepinephrine transporter (NET) with affinities (K D ) reported between 155 to 630 nM.[2]

-

Serotonergic Activity : It acts as an antagonist at the serotonin 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[13][3] It has negligible affinity for the serotonin transporter (SERT).[14]

-

Dopamine (B1211576) Modulation : By inhibiting NET in the prefrontal cortex—a region where dopamine reuptake is also mediated by NET—viloxazine indirectly increases synaptic dopamine levels.[7][15]

This multi-faceted mechanism, which elevates levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, aligns with the neurobiological underpinnings of ADHD.[3][4][14]

Signaling Pathway Diagram

The diagram below illustrates the modern understanding of viloxazine's mechanism of action in a presynaptic neuron within the prefrontal cortex.

Caption: Viloxazine blocks NET, increasing synaptic NE and DA, and modulates serotonin receptors.

Clinical Development for ADHD

The development of viloxazine ER (Qelbree®) for ADHD was supported by a robust clinical trial program in pediatric and adult populations. The FDA approved the ER formulation for pediatric patients in 2021 and for adults in 2022.[1]

Pivotal Clinical Trial Protocols

The Phase 3 trials were typically multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Population : Subjects aged 6-11, 12-17, or 18-65 with a primary diagnosis of ADHD according to DSM-5 criteria.[16][17]

-

Inclusion Criteria : Key inclusion criteria included a minimum score on a relevant ADHD rating scale (e.g., ADHD-RS-5 Total Score ≥28 for pediatrics, AISRS Total Score ≥26 for adults) and a Clinical Global Impressions - Severity of Illness (CGI-S) score of ≥4 (moderately ill or worse).[2][16][18]

-

Exclusion Criteria : Common exclusions were a current or past history of psychosis, active suicidality, substance use disorder within the past year, and a positive drug screen at baseline.[7][16]

-

Primary Endpoint : The primary efficacy measure was the change from baseline (CFB) at the end of the study (typically 6-8 weeks) in the total score of an investigator-administered ADHD rating scale (ADHD-RS-5 for pediatrics, AISRS for adults).[2][17]

-

Key Secondary Endpoints : These often included the CFB in the CGI-S score, responder analysis (e.g., percentage of subjects with ≥50% reduction in ADHD-RS-5 score), and functional impairment scales.[2]

Clinical Trial Workflow Diagram

The diagram below illustrates a typical workflow for the pivotal Phase 3 ADHD clinical trials.

Caption: Workflow of viloxazine Phase 3 ADHD trials from screening to completion.

Efficacy Data in ADHD

Viloxazine ER demonstrated statistically significant and clinically meaningful improvements in ADHD symptoms across all age groups compared to placebo.

Table 2: Efficacy of Viloxazine ER in Pediatric ADHD (Phase 3 Trials)

| Study Population | Trial ID | Dose | N (Viloxazine/Placebo) | Baseline ADHD-RS-5 (Mean) | Change from Baseline (LS Mean) | Placebo-Adjusted Difference (p-value) |

| Children (6-11 yrs) | NCT03247530 | 100 mg/day | 157 / 160 | ~44 | -16.6 | -5.9 (p=0.0004) |

| 200 mg/day | 160 / 160 | ~44 | -17.7 | -7.0 (p<0.0001) | ||

| Adolescents (12-17 yrs) | NCT03247517 | 200 mg/day | 104 / 102 | ~40 | -16.0 | -4.5 (p=0.0232) |

| 400 mg/day | 104 / 102 | ~40 | -16.5 | -5.1 (p=0.0091)[2] |

Data compiled from multiple sources referencing pediatric trials.[12][19]

Table 3: Efficacy of Viloxazine ER in Adult ADHD (Phase 3 Trial)

| Study Population | Trial ID | Dose | N (Viloxazine/Placebo) | Baseline AISRS (Mean) | Change from Baseline (LS Mean) | Placebo-Adjusted Difference (p-value) |

| Adults (18-65 yrs) | NCT04016779 | 200-600 mg/day (flexible) | 175 / 179 | ~37 | -15.5 | -3.8 (p=0.0040)[17] |

Safety and Tolerability in ADHD

Across the clinical trial program, viloxazine ER was generally well-tolerated.

Table 4: Common Treatment-Emergent Adverse Events (Incidence ≥5% and >Placebo in ADHD Trials)

| Adverse Event | Pediatric Patients (6-17 yrs) | Adult Patients (18-65 yrs) |

| Somnolence / Fatigue | ✓ | ✓ |

| Decreased Appetite | ✓ | ✓ |

| Nausea / Vomiting | ✓ | ✓ |

| Insomnia | ✓ | ✓ |

| Headache | ✓ | |

| Dry Mouth | ✓ | |

| Irritability | ✓ |

Discontinuation rates due to adverse events were generally low, approximately 4-9% in viloxazine groups versus 1-5% in placebo groups.[14][17]

Key Preclinical Experimental Protocols

The mechanistic rationale for viloxazine's repurposing was supported by key preclinical experiments.

In Vivo Microdialysis Methodology

To determine the effect of viloxazine on extracellular neurotransmitter concentrations in the brain, in vivo microdialysis studies were conducted.

-

Model : Freely-moving male Sprague-Dawley rats.[3]

-

Procedure :

-

Probe Implantation : A guide cannula is surgically implanted, targeting a specific brain region, most notably the medial prefrontal cortex (mPFC), which is highly implicated in ADHD pathophysiology.[3][20]

-

Perfusion : Following a recovery period, a microdialysis probe is inserted. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant low flow rate.

-

Sample Collection : Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate. Samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.[21]

-

Drug Administration : Viloxazine is administered, typically via intraperitoneal (IP) injection, at various doses.[3]

-

Analysis : The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of norepinephrine, dopamine, and serotonin.[21]

-

-

Key Findings : These studies demonstrated that clinically relevant doses of viloxazine significantly increase extracellular levels of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.[3][14][20]

Conclusion

The developmental history of viloxazine is a paradigm of pharmaceutical evolution, from its initial role as a second-generation antidepressant to its modern application as a sophisticated, non-stimulant ADHD medication. This transition was underpinned by advancements in neuropharmacology that revealed a more complex mechanism of action than originally understood. The development of an extended-release formulation and a comprehensive clinical trial program successfully repurposed this molecule, providing a valuable therapeutic alternative for a significant patient population. This journey highlights the potential for reinvestigating established molecules with modern scientific tools to meet unmet medical needs.

References

- 1. Viloxazine HCl in the treatment of endogenous depression: a standard (imipramine) controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 3, Placebo-Controlled Trial of Once-Daily Viloxazine Extended-Release Capsules in Adolescents With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A double-blind trial: vivalan against placebo in depressed elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Qelbree® (viloxazine extended-release capsules) Dosing | for HCPs [qelbreehcp.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. hhs.texas.gov [hhs.texas.gov]

- 9. A sequential trial of viloxazine (Vivalan) and imipramine in moderately depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Vivalan (viloxazine hydrochloride) with imipramine in the treatment of depression. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Double blind comparison of the antidepressives viloxazine and imipramine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Phase 3 Placebo-Controlled Trial of Once-Daily 400-mg and 600-mg SPN-812 (Viloxazine Extended-Release) in Adolescents with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. va.gov [va.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. dovepress.com [dovepress.com]

- 21. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Stability-Indicating Chiral HPLC Method for (S)-Viloxazine Hydrochloride

Application Note

This document outlines a detailed analytical method for the separation and quantification of (S)-Viloxazine Hydrochloride and its potential impurities using High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical compound. (S)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Ensuring the enantiomeric purity and monitoring potential degradation products is critical for the safety and efficacy of the drug.[1][4]

Method Overview

This application note details a chiral HPLC method specifically developed for the enantioselective estimation of (S)-Viloxazine and its related substances.[2][5] Additionally, reversed-phase HPLC methods for the determination of process-related impurities and degradation products are also summarized. The methods are validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[1][2][4][5][6]

Physicochemical Properties of Viloxazine Hydrochloride

A summary of the key physicochemical properties of Viloxazine Hydrochloride relevant to HPLC method development is provided below.

| Property | Value | Reference |

| Chemical Name | (±)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ · HCl | [7] |

| Molecular Weight | 273.76 g/mol | [7] |

| logP | ~8.47 | [1] |

| UV Maximum (λmax) | 210 nm, 221 nm, 222 nm, 264.6 nm | [1][5][6][8] |

| Solubility | Soluble in DMSO | [7] |

Chiral HPLC Method for (S)-Viloxazine

This method is designed for the simultaneous estimation of (S)-Viloxazine and its enantiomeric impurity.[2][5]

Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | Chiralpack IM, 250 x 10 mm, 5 µm, SFC Semi prep | [2][5] |

| Mobile Phase | Methanol: n-Hexane: Isopropyl Alcohol (30:50:20, v/v/v) | [2][5] |

| Flow Rate | 1.0 mL/min | [2][5] |

| Column Temperature | Ambient | [2][5] |

| Detector | UV at 264.6 nm | [2][5] |

| Injection Volume | 10 µL | [5] |

| Retention Time (S)-Viloxazine | ~3.842 min | [2][5] |

| Retention Time (Impurity-1) | ~2.236 min | [2][5] |

Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 125-750 µg/mL for (S)-Viloxazine | [2][5] |

| Correlation Coefficient (r²) | > 0.999 | [2][5] |

| Accuracy (% Recovery) | 98-102% | [5] |

| Precision (%RSD) | < 2% | [5] |

Reversed-Phase HPLC Methods for Impurity Profiling

For the determination of process-related impurities and degradation products, the following reversed-phase HPLC methods have been developed.[1][4][6][8]

Method 1: C8 Column

| Parameter | Condition | Reference |

| Column | Agilent Eclipse XDB C8, 250 x 4.6 mm, 5 µm | [1][4] |

| Mobile Phase | Gradient elution with Potassium Phosphate buffer (pH 2.35) and Acetonitrile | [1][4] |

| Flow Rate | 0.8 mL/min | [1][4] |

| Column Temperature | 45-55°C | [1] |

| Detector | UV at 210 nm | [1][4] |

| Injection Volume | 10 µL | [1] |

Method 2: Phenyl Column

| Parameter | Condition | Reference |

| Column | X-bridge phenyl, 250 x 4.6 mm, 5 µm | [6] |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid (60:40, v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detector | UV at 221 nm | [6] |

| Retention Time | ~2.272 min | [6] |

Experimental Protocols

Preparation of Standard and Sample Solutions (Chiral Method)

Standard Stock Solution: Accurately weigh and transfer 50 mg of (S)-Viloxazine working standard into a 10 mL volumetric flask.[2] Dissolve and dilute to the mark with the mobile phase.[2]

Sample Solution: Prepare a sample solution of Viloxazine Hydrochloride active pharmaceutical ingredient (API) in the diluent (80:20 v/v water:methanol) to achieve a final concentration of approximately 0.8 mg/mL.[1]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][5]

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl and keep at 60°C for 1 hour. Neutralize with 1N NaOH and dilute with the diluent.[2]

-

Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH and keep at 60°C for 1 hour. Neutralize with 1N HCl and dilute with the diluent.[2]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and keep at 60°C for 30 minutes. Dilute with the diluent.[8]

-

Thermal Degradation: Keep the (S)-Viloxazine working standard in a hot air oven at 105°C for 3 hours.[2]

-

Photolytic Degradation: Expose the (S)-Viloxazine working standard to a photostability chamber for 3 hours.[2]

Visualizations

Caption: Experimental workflow for (S)-Viloxazine HPLC analysis.

References

- 1. jchr.org [jchr.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Viloxazine Impurities | SynZeal [synzeal.com]

- 4. jchr.org [jchr.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. jcdronline.org [jcdronline.org]

- 7. Viloxazine hydrochloride ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. wjpsonline.com [wjpsonline.com]

Application Notes and Protocols for Chiral Separation of Viloxazine Enantiomers using HPLC

Introduction

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The molecule contains a chiral center, resulting in two enantiomers, (S)-Viloxazine and (R)-Viloxazine. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to develop analytical methods to separate and quantify them.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of chiral compounds like Viloxazine.[2][3][4] This document provides a detailed application note and protocol for the chiral separation of Viloxazine enantiomers using HPLC.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[1] The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support, typically silica (B1680970) gel.[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. These diastereomeric complexes have different binding energies, leading to different retention times for each enantiomer and, thus, their separation.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of Viloxazine enantiomers by HPLC.

Detailed Application Protocol

This protocol is based on a validated method for the chiral separation of S-Viloxazine from its impurities.[6][7]

1. Materials and Reagents

-

Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Isopropyl Alcohol (IPA, HPLC grade)

-

Standards: Racemic Viloxazine, S-Viloxazine

-

Equipment:

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of Viloxazine enantiomers.

| Parameter | Condition |

| Column | Chiralpack IM, 250 x 10 mm, 5 µm[6][7] |

| Mobile Phase | Methanol: n-Hexane: IPA (30:50:20 v/v/v)[6][7] |

| Flow Rate | 1.0 mL/min[6][7] |

| Column Temperature | Ambient[7] |

| Detection Wavelength | 264.6 nm[6][7] |

| Injection Volume | 10 µL[6] |

3. Solution Preparation

-

Mobile Phase Preparation:

-

Carefully measure 300 mL of Methanol, 500 mL of n-Hexane, and 200 mL of IPA.

-

Combine the solvents in a suitable container and mix thoroughly.[6]

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Standard Stock Solution Preparation (Racemic Viloxazine):

-

Working Standard Solution Preparation:

-

Further dilute the stock solution to achieve the desired concentration for analysis. For linearity studies, a range of 125-750 µg/mL has been reported for S-Viloxazine.[6]

-

4. HPLC System Setup and Analysis

-

System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the Chiralpack IM column at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

System Suitability: Inject the standard solution multiple times (e.g., six injections) to check for system suitability parameters such as retention time repeatability, peak area precision, and resolution between the enantiomers.

-

Sample Injection: Inject 10 µL of the prepared standard or sample solution into the HPLC system.[6]

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

Logical Relationship for Method Development

The development of a robust chiral HPLC method involves a systematic optimization of various parameters. The following diagram illustrates the logical relationships in this process.

Expected Results and Data Presentation

The described method is expected to provide a good resolution between the Viloxazine enantiomers. Based on the literature, the retention time for S-Viloxazine is approximately 3.842 minutes.[7] The retention time for the R-enantiomer is expected to be different, allowing for baseline separation.

Table 1: Summary of Chromatographic Performance

| Parameter | Reported Value |

| Retention Time (S-Viloxazine) | ~3.842 min[7] |

| Linearity Range (S-Viloxazine) | 125 - 750 µg/mL[6] |

| Recovery | 98 - 102%[6] |

Note: The retention time of the other enantiomer and the resolution factor would need to be determined experimentally using a racemic mixture.

Troubleshooting

-

Poor Resolution:

-

Optimize the mobile phase composition by adjusting the ratio of the solvents.

-

Try a different chiral stationary phase.

-

Adjust the column temperature.

-

-

Peak Tailing:

-

Ensure the sample is fully dissolved in the mobile phase.

-

Check for column contamination or degradation.

-

-

Inconsistent Retention Times:

-

Ensure the mobile phase is properly mixed and degassed.

-

Check for leaks in the HPLC system.

-

Ensure the column temperature is stable.

-

By following this detailed application note and protocol, researchers, scientists, and drug development professionals can effectively perform the chiral separation of Viloxazine enantiomers using HPLC. This is essential for the quality control and stereoselective analysis of Viloxazine in pharmaceutical formulations.

References

- 1. eijppr.com [eijppr.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols for In Vitro Evaluation of (S)-Viloxazine's Impact on Neurotransmitter Reuptake

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro pharmacology of (S)-Viloxazine, with a focus on its effects on the reuptake of key neurotransmitters. The included protocols offer standardized methods to assess the binding affinity and functional potency of (S)-Viloxazine at the human norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).

(S)-Viloxazine is recognized primarily as a selective norepinephrine reuptake inhibitor (NRI).[1] However, a comprehensive understanding of its in vitro profile reveals a more complex mechanism of action that includes modulation of specific serotonin receptors.[2][3][4] This document is dedicated to the methodologies for characterizing its interaction with neurotransmitter transporters.

Data Summary: (S)-Viloxazine's In Vitro Profile at Neurotransmitter Transporters

The following table summarizes the quantitative data on the binding affinity and functional inhibition of (S)-Viloxazine at human monoamine transporters.

| Transporter | Parameter | Value (nM) | Assay Type | Reference |

| Norepinephrine Transporter (NET) | KD | 155 - 630 | Radioligand Binding | [1] |

| Ki | 630 | Radioligand Binding | [5] | |

| IC50 | 200 - 260 | Norepinephrine Uptake | [5][6] | |

| Serotonin Transporter (SERT) | KD | 17,300 | Radioligand Binding | [1] |

| Ki | >10,000 | 5-HT Uptake Inhibition | [2][7] | |

| IC50 | 257,000 | 5-HT Uptake Inhibition | [2] | |

| Dopamine Transporter (DAT) | KD | >100,000 | Radioligand Binding | [1][2] |

| Ki | >100,000 | Dopamine Uptake Inhibition | [5] |

Note: KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of a compound in inhibiting a biological process, with a lower value indicating greater potency.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable for standard laboratory settings equipped for cell culture and radioisotope handling or fluorescence-based assays.

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines the binding affinity of (S)-Viloxazine for NET, SERT, and DAT using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of (S)-Viloxazine at human NET, SERT, and DAT.

Materials:

-

Cell Lines: HEK293 cells stably expressing human NET (hNET), hSERT, or hDAT.

-

Radioligands:

-

For hNET: [3H]-Nisoxetine

-

For hSERT: [3H]-Citalopram

-

For hDAT: [3H]-WIN 35,428

-

-

(S)-Viloxazine: Stock solution in a suitable solvent (e.g., DMSO).

-

Competitors (for defining non-specific binding):

-

For hNET: Desipramine (B1205290) (10 µM)

-

For hSERT: Fluoxetine (B1211875) (10 µM)

-

For hDAT: GBR 12909 (10 µM)

-

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

-